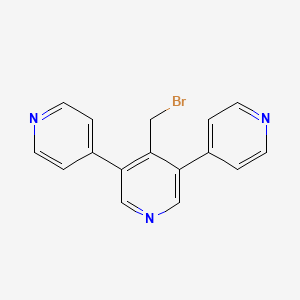
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination process selectively introduces a bromomethyl group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 4-methyl-3,5-dipyridin-4-ylpyridine.
Applications De Recherche Scientifique
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is investigated for its potential use in drug discovery, particularly as a precursor for pharmacologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine rings, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-3,5-dipyridin-4-ylpyridine
- 4-(Iodomethyl)-3,5-dipyridin-4-ylpyridine
- 4-(Methyl)-3,5-dipyridin-4-ylpyridine
Uniqueness
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C16H12BrN3 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-14-15(12-1-5-18-6-2-12)10-20-11-16(14)13-3-7-19-8-4-13/h1-8,10-11H,9H2 |
Clé InChI |
AYASMTBVLOVWMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=CC(=C2CBr)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


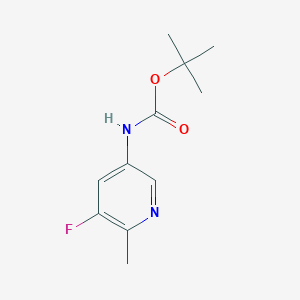
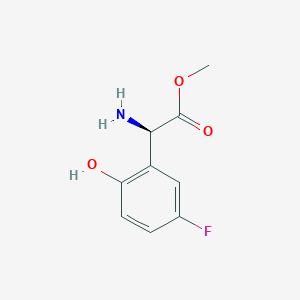

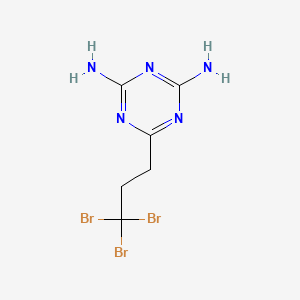
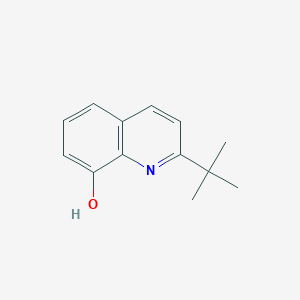
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
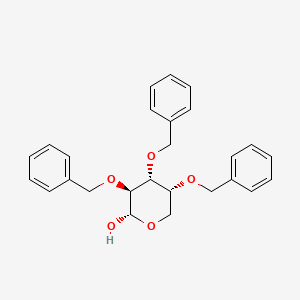
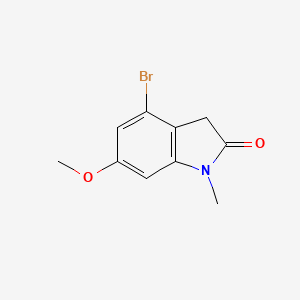

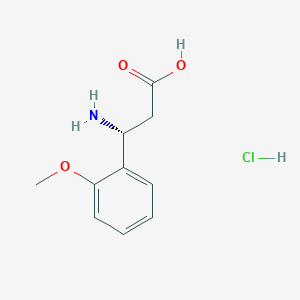
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)

